molecular formula C26H24ClN3O2S B2620899 N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE CAS No. 1358405-83-0

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2620899
CAS No.: 1358405-83-0
M. Wt: 478.01
InChI Key: YUXOHVYEDZNIFF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a synthetic benzodiazepine derivative featuring a sulfanyl-linked acetamide moiety. Its structure includes:

  • A 4-(4-methoxyphenyl) group at position 4 of the benzodiazepine ring, which may influence electronic properties and binding affinity.
  • A sulfanyl bridge connecting the benzodiazepine core to an N-(4-chlorophenyl)acetamide group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-16-12-23-24(13-17(16)2)30-26(14-22(29-23)18-4-10-21(32-3)11-5-18)33-15-25(31)28-20-8-6-19(27)7-9-20/h4-13H,14-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXOHVYEDZNIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodiazepine core This is typically achieved through the condensation of appropriate amines with benzoyl chlorides under controlled conditionsThe final step includes the formation of the sulfanylacetamide linkage, which is achieved through a thiolation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Varied Aryl Substituents

The acetamide moiety in the target compound shares similarities with derivatives studied for antimicrobial and electronic properties. Key comparisons include:

N-(4-Methoxyphenyl)Acetamide ()
  • Substituent : 4-OCH₃ (electron-donating).
  • Activity : Demonstrated bactericidal and fungicidal efficacy against Staphylococcus aureus and Candida albicans at 500 µg/mL.
  • Physicochemical Impact : Methoxy groups enhance solubility but reduce lipophilicity compared to chloro substituents.
N-(4-Chlorophenyl)Acetamide (Target Compound)
  • Substituent : 4-Cl (electron-withdrawing).
  • Predicted Impact : Increased lipophilicity may improve membrane permeability but reduce aqueous solubility. The chloro group could enhance oxidative stability compared to methoxy analogs.
N-Phenylacetamide ()
  • Activity : Lower antimicrobial potency than methoxy or chloro derivatives, highlighting the importance of substituent choice.

Table 1: Substituent Effects on Acetamide Bioactivity

Compound Substituent Electronic Effect Antimicrobial Activity (500 µg/mL)
N-(4-Methoxyphenyl)acetamide 4-OCH₃ Electron-donating Active (bactericidal/fungicidal)
N-(4-Chlorophenyl)acetamide 4-Cl Electron-withdrawing Not tested (predicted enhanced lipophilicity)
N-Phenylacetamide H Neutral Weak or inactive

Benzodiazepine Core Modifications

  • Chlorophenyl groups : Common in antihistamines (e.g., cetirizine), these groups enhance receptor binding via hydrophobic interactions.

Computational Insights from Acetamide Derivatives ()

A DFT study on acetamide-based azo dyes revealed:

  • Electronic properties: Substituents like hydroxy or phenylhydrazono groups significantly alter charge distribution and HOMO-LUMO gaps.

Biological Activity

N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzodiazepine core modified with various functional groups including a chlorophenyl moiety and a methoxyphenyl group. The structural complexity suggests diverse interactions with biological targets.

Antibacterial Activity

Research has shown that compounds with similar structural motifs exhibit significant antibacterial properties. A study evaluated synthesized derivatives for their antibacterial efficacy against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity against these strains . The presence of the sulfanyl group in the structure may enhance interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds related to benzodiazepines have shown strong inhibitory effects on AChE, which is crucial for treating conditions like Alzheimer’s disease. Inhibitory activity against urease suggests potential applications in treating urinary tract infections and related disorders .

Anticonvulsant Properties

The anticonvulsant activity of benzodiazepine derivatives is well-documented. Initial screenings indicated that compounds similar to this compound could exhibit protective effects against induced seizures in animal models. Such activity is attributed to modulation of GABAergic neurotransmission, enhancing inhibitory signals within the central nervous system .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains, revealing that those containing the sulfanyl moiety demonstrated enhanced antibacterial activity compared to their non-sulfanyl counterparts .
  • Enzyme Activity Assays : In vitro assays showed that derivatives of the compound exhibited significant inhibition of AChE and urease, suggesting their potential use in pharmacotherapy for neurodegenerative diseases and urinary disorders respectively .
  • Anticonvulsant Testing : Compounds were evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test in mice, indicating that certain derivatives provided substantial protection against seizure induction without notable neurotoxicity .

Data Table: Summary of Biological Activities

Activity Tested Compounds Effectiveness Reference
AntibacterialVarious derivativesModerate to strong
AChE InhibitionSimilar compoundsStrong inhibition
Urease InhibitionRelated compoundsSignificant inhibition
AnticonvulsantBenzodiazepine analogsEffective in seizure models

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